molecular formula C6H9BrN2S B6148345 2-bromo-5-butyl-1,3,4-thiadiazole CAS No. 1339825-51-2

2-bromo-5-butyl-1,3,4-thiadiazole

Cat. No. B6148345
CAS RN: 1339825-51-2
M. Wt: 221.1
InChI Key:
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Description

“2-bromo-5-butyl-1,3,4-thiadiazole” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves reactions with hydrazonoyl halides . For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been studied using X-ray diffraction analysis and ab initio calculations . These studies reveal the electronic structure and electron delocalization in these compounds .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives involve palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions . These reactions can lead to the formation of mono-arylated derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives have been studied using various methods . For example, the compounds were characterized using 1H NMR, 13C NMR, IR, and MS .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with their ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, and not breathing mist/vapors/spray . The compounds may also have specific target organ toxicity .

Future Directions

Future research directions include further exploration of the biological properties of 1,3,4-thiadiazole derivatives . For example, their antimicrobial activity has been tested against various bacteria strains . Additionally, the possibility of obtaining mono-arylated derivatives selectively is being explored .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-butyl-1,3,4-thiadiazole involves the reaction of butylamine with carbon disulfide to form butylammonium dithiocarbamate, which is then reacted with bromine to form the desired product.", "Starting Materials": [ "Butylamine", "Carbon disulfide", "Bromine" ], "Reaction": [ "Step 1: React butylamine with carbon disulfide to form butylammonium dithiocarbamate.", "Step 2: Add bromine to the reaction mixture to form 2-bromo-5-butyl-1,3,4-thiadiazole.", "Step 3: Isolate and purify the product by recrystallization or column chromatography." ] }

CAS RN

1339825-51-2

Product Name

2-bromo-5-butyl-1,3,4-thiadiazole

Molecular Formula

C6H9BrN2S

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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